Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-

Epigenetics Cancer Therapeutics LSD1 Inhibitors

Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- (CAS: 888028-33-9) is a cyclopropane-containing primary amine featuring a para-isopropylphenyl substituent. With a molecular formula of C12H17N and a molecular weight of 175.27 g/mol, it serves as a key building block in medicinal chemistry due to its conformationally constrained cyclopropane ring and lipophilic isopropylphenyl group.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B12598429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, 1-[4-(1-methylethyl)phenyl]-
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2(CC2)N
InChIInChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
InChIKeyGDEHJAXVIQOTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-: Structural and Functional Overview for Procurement Decisions


Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- (CAS: 888028-33-9) is a cyclopropane-containing primary amine featuring a para-isopropylphenyl substituent. With a molecular formula of C12H17N and a molecular weight of 175.27 g/mol, it serves as a key building block in medicinal chemistry due to its conformationally constrained cyclopropane ring and lipophilic isopropylphenyl group. This compound is utilized as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting histone demethylases and monoamine oxidases. Its structural features confer distinct properties in terms of binding affinity and metabolic stability compared to simpler cyclopropylamine derivatives .

Procurement Risk Alert: Why Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- Cannot Be Casually Substituted


In-class cyclopropylamine compounds are not interchangeable due to the profound impact of even minor substituent variations on target selectivity and metabolic stability. The specific substitution pattern of the isopropyl group at the para-position of the phenyl ring in Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- significantly influences its interaction with molecular targets such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO). Uncontrolled substitution with a different alkyl group or a change in the substitution pattern (e.g., meta- or ortho-) can lead to a complete loss of desired biological activity or introduce off-target effects. The cyclopropane ring itself imparts a unique conformational rigidity that is essential for the compound's mechanism of action as a potential irreversible inhibitor. Substitution with a more flexible or differently constrained analog will likely alter the compound's pharmacodynamic and pharmacokinetic profile, making direct replacement without rigorous re-evaluation a high-risk procurement strategy [1].

Quantitative Differentiation Evidence for Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- in LSD1 and MAO Inhibition


KDM1A/LSD1 Inhibitory Activity of Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-

Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- demonstrates measurable inhibition of the KDM1A/CoREST complex. In a competitive inhibition assay using a recombinant human KDM1A/CoREST complex expressed in E. coli and an H3K4me1 peptide substrate (15 min pre-incubation), the compound exhibited a Ki of 48,400 nM (48.4 µM). A separate assay measuring inhibition of the same complex under different conditions (1 hr pre-incubation) yielded an IC50 of 5,000 nM (5 µM) [1].

Epigenetics Cancer Therapeutics LSD1 Inhibitors

MAO-A Inhibitory Profile of Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-

The compound's interaction with monoamine oxidase A (MAO-A) was evaluated using bovine brain mitochondria with serotonin as a substrate. The assay involved a 30-minute pre-incubation, followed by a 30-minute measurement period. The observed IC50 was 35,100 nM (35.1 µM) [1]. In a separate assay using recombinant human MAO-A with a 15-minute pre-incubation, the IC50 was >100,000 nM (>100 µM) [2]. This indicates moderate to weak inhibition of MAO-A, with a species-dependent potency difference.

Neuropharmacology Monoamine Oxidase Enzyme Inhibition

Lipophilicity as a Key Differentiator for Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-

The calculated partition coefficient (cLogP) for Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- is 3.46 [1]. This value is substantially higher than that of unsubstituted cyclopropanamine (cLogP ~0.5) and tranylcypromine (cLogP ~1.5). The increased lipophilicity, imparted by the 4-isopropylphenyl group, enhances the compound's ability to passively diffuse across biological membranes, potentially improving cellular permeability and central nervous system (CNS) penetration.

Physicochemical Properties ADME Drug-likeness

Synthetic Utility: Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- as a Versatile Intermediate

Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- can be readily functionalized to generate diverse derivatives. For instance, it reacts with trimethylacetyl chloride in the presence of triethylamine and dichloromethane to yield N-(1-(4-isopropylphenyl)cyclopropyl)pivalamide . This reactivity enables the rapid exploration of structure-activity relationships (SAR) by introducing various acyl, alkyl, or sulfonyl groups. In comparison, the simpler cyclopropanamine lacks the aryl handle for further diversification via cross-coupling or electrophilic aromatic substitution, limiting its utility in generating structurally diverse compound libraries.

Organic Synthesis Building Block Medicinal Chemistry

Optimal Research and Industrial Use Cases for Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- Based on Quantitative Evidence


Scaffold for LSD1/KDM1A-Targeted Cancer Therapeutics

The compound's confirmed LSD1 inhibitory activity (Ki of 48.4 µM) positions it as a starting point for medicinal chemistry optimization. Researchers can leverage its 4-isopropylphenyl group to explore additional binding interactions within the LSD1 active site or to modulate physicochemical properties [1]. Its moderate potency and reduced MAO-A inhibition profile (IC50 >35 µM) make it a suitable lead for developing selective LSD1 inhibitors, potentially with an improved therapeutic window compared to tranylcypromine derivatives [2][3].

Building Block for CNS-Penetrant Compound Libraries

The high calculated lipophilicity (cLogP of 3.46) strongly suggests that derivatives of this compound will have favorable blood-brain barrier penetration [1]. This makes it an attractive core scaffold for synthesizing libraries aimed at CNS targets, such as those implicated in neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) or psychiatric disorders where LSD1 and MAO enzymes play a role [2].

Synthetic Intermediate for Diverse Chemical Probe Synthesis

The demonstrated reactivity of the primary amine group, as shown by its conversion to an amide derivative, confirms its utility as a versatile synthetic intermediate [1]. Procurement of this compound supports the rapid generation of focused compound libraries for hit-to-lead and lead optimization campaigns, enabling efficient exploration of structure-activity relationships around the cyclopropylamine core.

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